N'-(1-ethylpiperidin-4-ylidene)-2-(2,4,5-trichlorophenoxy)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-(1-ethylpiperidin-4-ylidene)-2-(2,4,5-trichlorophenoxy)acetohydrazide is a synthetic organic compound that belongs to the class of hydrazides. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science. The unique structure of this compound, featuring a piperidine ring and a trichlorophenoxy group, suggests potential biological activity and industrial relevance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-ethylpiperidin-4-ylidene)-2-(2,4,5-trichlorophenoxy)acetohydrazide typically involves the following steps:
Formation of the Hydrazide: The initial step involves the reaction of 2,4,5-trichlorophenoxyacetic acid with hydrazine hydrate to form the corresponding hydrazide.
Formation of the Piperidine Derivative: Separately, 1-ethylpiperidine is synthesized through the alkylation of piperidine with ethyl bromide.
Condensation Reaction: The final step involves the condensation of the hydrazide with the piperidine derivative under acidic or basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may also be employed for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N’-(1-ethylpiperidin-4-ylidene)-2-(2,4,5-trichlorophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trichlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of agrochemicals or materials with specific properties.
Wirkmechanismus
The mechanism of action of N’-(1-ethylpiperidin-4-ylidene)-2-(2,4,5-trichlorophenoxy)acetohydrazide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to or modulates.
Pathways Involved: The compound may influence signaling pathways, metabolic processes, or gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-(1-methylpiperidin-4-ylidene)-2-(2,4,5-trichlorophenoxy)acetohydrazide
- N’-(1-ethylpiperidin-4-ylidene)-2-(2,4-dichlorophenoxy)acetohydrazide
Uniqueness
N’-(1-ethylpiperidin-4-ylidene)-2-(2,4,5-trichlorophenoxy)acetohydrazide is unique due to the presence of the trichlorophenoxy group, which may confer distinct biological activity and chemical reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C15H18Cl3N3O2 |
---|---|
Molekulargewicht |
378.7 g/mol |
IUPAC-Name |
N-[(1-ethylpiperidin-4-ylidene)amino]-2-(2,4,5-trichlorophenoxy)acetamide |
InChI |
InChI=1S/C15H18Cl3N3O2/c1-2-21-5-3-10(4-6-21)19-20-15(22)9-23-14-8-12(17)11(16)7-13(14)18/h7-8H,2-6,9H2,1H3,(H,20,22) |
InChI-Schlüssel |
NGMNECDQEUZWGV-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCC(=NNC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.